molecular formula C17H16N4O4S2 B3015825 2-methoxy-5-(N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)sulfamoyl)benzamide CAS No. 2034313-73-8

2-methoxy-5-(N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)sulfamoyl)benzamide

Cat. No.: B3015825
CAS No.: 2034313-73-8
M. Wt: 404.46
InChI Key: FEWLCGMXJQLIPM-UHFFFAOYSA-N
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Description

2-methoxy-5-(N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)sulfamoyl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy, sulfamoyl, and thiophene-pyrazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-(N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)sulfamoyl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-(N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)sulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) can reduce nitro groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methoxy-5-(N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)sulfamoyl)benzamide involves its interaction with specific molecular targets. The thiophene and pyrazine rings can interact with enzyme active sites or receptor binding sites, leading to inhibition or activation of biological pathways . The sulfamoyl group can form hydrogen bonds with amino acid residues, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-5-(N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)sulfamoyl)benzamide is unique due to its combination of methoxy, sulfamoyl, and thiophene-pyrazine groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research.

Properties

IUPAC Name

2-methoxy-5-[(3-thiophen-2-ylpyrazin-2-yl)methylsulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S2/c1-25-14-5-4-11(9-12(14)17(18)22)27(23,24)21-10-13-16(20-7-6-19-13)15-3-2-8-26-15/h2-9,21H,10H2,1H3,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWLCGMXJQLIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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